Iomazenil is under investigation in clinical trial NCT01590277 (Ability of Partial Inverse Agonist, Iomazenil, to Block Ethanol Effects in Humans).
Related Compounds
Flumazenil
Compound Description: Flumazenil is a high-affinity, selective antagonist of the benzodiazepine site of the GABAA receptor. It is used clinically to reverse the sedative effects of benzodiazepines [, , , , ].
Relevance: Flumazenil is structurally similar to Iomazenil and is often used in displacement studies to determine the binding affinity of Iomazenil to benzodiazepine receptors. These studies help in understanding the in vivo behavior of Iomazenil and quantifying its binding potential [, , , , ].
[11C]Flumazenil
Compound Description: [11C]Flumazenil is a positron emission tomography (PET) radioligand used to study the distribution and binding of benzodiazepine receptors in the brain [].
Relevance: Similar to Iomazenil, [11C]Flumazenil targets benzodiazepine receptors. Direct comparison between these two radioligands facilitates validating the results obtained from SPECT studies using Iomazenil with the more sensitive PET imaging using [11C]Flumazenil [].
[11C]Iomazenil
Compound Description: [11C]Iomazenil is a positron-emitting radioligand version of Iomazenil, used in PET imaging to study the distribution and density of benzodiazepine receptors with higher sensitivity compared to SPECT [, ].
Relevance: [11C]Iomazenil provides a direct comparison to Iomazenil, highlighting the advantages and disadvantages of using different imaging modalities for studying benzodiazepine receptors [, ].
123I-R-COOH
Compound Description: 123I-R-COOH is a major metabolite of Iomazenil, formed by the hydrolysis of the ester bond in Iomazenil. It is primarily excreted in bile and urine [].
Relevance: Understanding the metabolic pathway and identifying the major metabolite, 123I-R-COOH, provides crucial information about the pharmacokinetic properties of Iomazenil in vivo [].
Deiodinated Iomazenil
Compound Description: Deiodinated Iomazenil (molecular weight 285) is a major degradation product of Iomazenil formed by radiolysis through a deiodination reaction involving hydrated electrons [].
Relevance: Identifying this degradation product is crucial for understanding the stability of Iomazenil solutions and optimizing radiolabeling procedures to achieve higher radiochemical purity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
L 652343 is an inhibitor of cyclooxygenase and 5-lipoxygenase in vitro and inhibits the synthesis of the products of both these pathways in whole cells.
L-655,708 is a ligand for α5 subunit-containing GABAA receptors that has nootropic activity. It selectively binds to α5 subunit-containing GABAA receptors over α1, α2, or α3 subunit-containing receptors (Kis = 1, 70, 48, and 31 nM, respectively, for recombinant human receptors). L-655,708 (10 nM) increases the amplitude of extracellular post-synaptic potentials (EPSPs) in mouse hippocampal slices. In vivo, L-655,708 (1.5 mg/animal) decreases the latency to find the platform and increases time spent in the target quadrant in the Morris water maze in mice. L-655708, also known as FG-8094, is a nootropic drug. L-655708 acts as a subtype-selective inverse agonist at the α5 subtype of the benzodiazepine binding site on the GABAA receptor. A radiolabelled form of L-655708 was used to map the distribution of the GABAA α5 subtype in the brain. L-655708 was indeed found to produce improved cognitive performance in animal studies, without producing the side effect of convulsions which is produced by non-selective inverse agonists like DMCM.